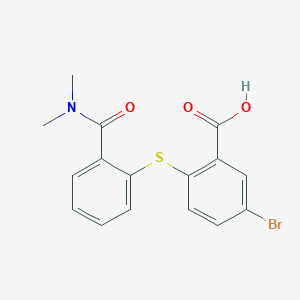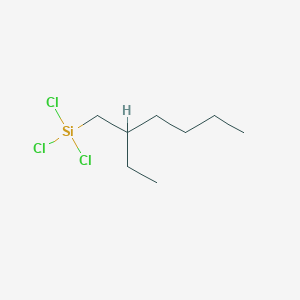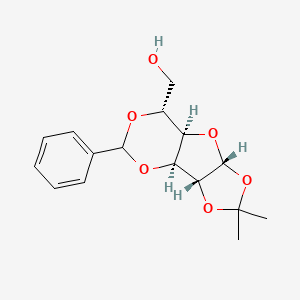
3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose
Descripción general
Descripción
“3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” is an important protected derivative of glucose . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable .
Synthesis Analysis
The synthesis of “this compound” can be achieved through a pyridinium tosylate-catalyzed acetal exchange reaction between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose .Molecular Structure Analysis
The molecular formula of “this compound” is C16H20O6 . Its structure includes a glucose derivative with the 3-OH group that can be directly manipulated .Chemical Reactions Analysis
The 3-OH group in “this compound” can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 308.33 g/mol. It has a density of 1.014 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Cyclodextrin Derivatives and Drug Delivery Systems
Cyclodextrins and their derivatives, including compounds structurally similar to 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose, have been extensively studied for their unique ability to form host-guest inclusion complexes. These complexes can significantly modify the physical and chemical properties of the guest molecules, making cyclodextrins invaluable in pharmaceuticals for enhancing drug solubility, stability, and bioavailability. Their applications extend beyond drug delivery to include roles in cosmetics, food and nutrition, textiles, and the chemical industry due to their inclusion complexation capabilities. This versatility underscores the compound's potential in creating multifunctional materials and in novel therapeutic formulations, suggesting a broad spectrum of scientific and commercial interest in cyclodextrin derivatives (N. Sharma & Ashish Baldi, 2016).
Enzymatic Studies and Biomimetic Models
Research into enzyme mechanisms and biomimetic models offers another avenue for the application of this compound. Studies focusing on enzymes such as Dopamine beta-Hydroxylase (DBH) and its biomimetic models with substrates like 2-aminoindane demonstrate the compound's utility in understanding the stereochemistry of O-atom transfer reactions. These investigations not only shed light on enzymatic processes but also provide insights into designing synthetic models that mimic enzyme functions, opening up possibilities for developing novel catalysts and therapeutic agents based on the understanding of enzyme action and its application in synthetic chemistry (Ingrid Blain et al., 2002).
Supramolecular Chemistry and Molecular Chelation
The study of cyclodextrins, to which this compound is structurally related, highlights their significance in supramolecular chemistry due to their molecular chelating properties. These compounds possess a cage-like structure that facilitates host-guest interactions, enabling them to modify the properties of the guest molecules. Such capabilities are essential in developing new materials with tailored properties for industrial, technological, and analytical applications. Furthermore, the minimal cytotoxic effects of cyclodextrins underscore their potential in safe applications across various fields, including drug carriers and environmental protection (E. D. Valle, 2004).
Mecanismo De Acción
Mode of Action
The mode of action of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose involves a pyridinium tosylate-catalyzed acetal exchange reaction . This reaction occurs between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose . The result of this reaction is the formation of 3,5-O-Benzylidene-1,2-O-isopropylidene-alpha-D-glucofuranose .
Safety and Hazards
“3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose” is classified as hazardous to the aquatic environment – Chronic Hazard, Category 2 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulation .
Análisis Bioquímico
Biochemical Properties
3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose plays a significant role in various biochemical reactions, particularly in the field of carbohydrate chemistry. It interacts with several enzymes and proteins, including glycosyltransferases and glycosidases, which are crucial for the synthesis and modification of glycosidic bonds. The benzylidene and isopropylidene groups protect the hydroxyl groups of the glucose molecule, preventing unwanted side reactions and allowing for selective deprotection and subsequent functionalization .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protective group in synthetic pathways. While the compound itself may not directly influence cell signaling pathways or gene expression, its derivatives and the molecules synthesized using it can have significant biological activities. For example, glycosylated derivatives of this compound can be involved in cell-cell recognition, signaling, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of hydroxyl groups on the glucose molecule. This protection is achieved via the formation of cyclic acetals and ketals, which are stable under various reaction conditions. The compound can be selectively deprotected to reveal specific hydroxyl groups, allowing for targeted functionalization and the synthesis of complex carbohydrate structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial for its effective use in synthetic pathways. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of catalytic agents. Over time, the protective groups may be hydrolyzed, leading to the formation of the parent glucose molecule and other byproducts .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound and its derivatives can exhibit varying levels of biological activity depending on the dosage. High doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. The specific effects are highly dependent on the nature of the derivative and the biological system in which it is tested .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate synthesis and modification. The compound interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This process is essential for the synthesis of glycosidic bonds and the formation of complex carbohydrates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may be localized to specific compartments or organelles, depending on its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles, such as the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis and modification of glycosylated molecules. Post-translational modifications and targeting signals can also influence its localization and activity within the cell .
Propiedades
IUPAC Name |
[(1S,2R,6R,8R,9R)-4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2)21-13-12-11(19-15(13)22-16)10(8-17)18-14(20-12)9-6-4-3-5-7-9/h3-7,10-15,17H,8H2,1-2H3/t10-,11-,12+,13-,14?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPDTDOYAQDGNT-BXKJZEQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(OC(O3)C4=CC=CC=C4)CO)OC2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](OC(O3)C4=CC=CC=C4)CO)O[C@@H]2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)
![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)


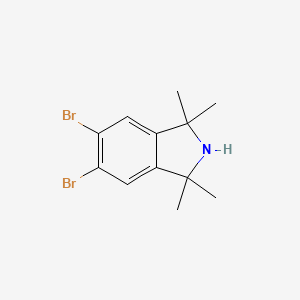

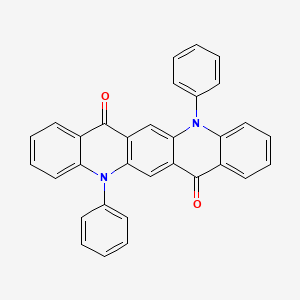

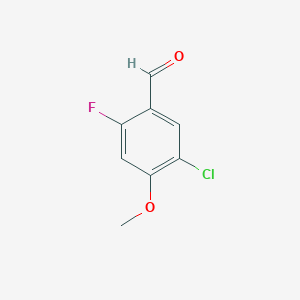
![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)
